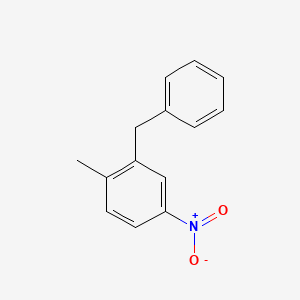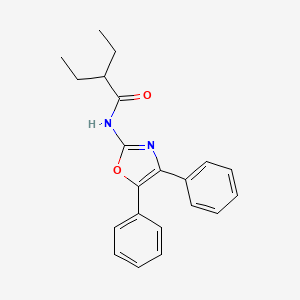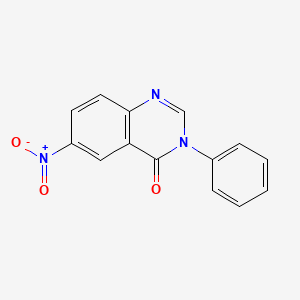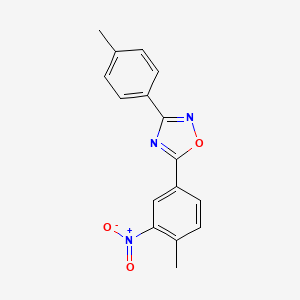![molecular formula C20H24N2O3 B5856899 N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, commonly known as EPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPPB is a small molecule inhibitor that has been shown to selectively block the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.
Mechanism of Action
EPPB selectively binds to the bromodomain of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, which prevents the protein from interacting with its target genes. This compound is involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By blocking the activity of this compound, EPPB can alter the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
EPPB has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, EPPB has been shown to inhibit the expression of genes that are involved in cell proliferation and survival. EPPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In macrophages, EPPB has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of EPPB is its selectivity for N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, which makes it a valuable tool for investigating the role of this compound in biological processes. EPPB has also been shown to have good pharmacokinetic properties, which makes it a promising candidate for drug development. However, there are also some limitations to using EPPB in lab experiments. EPPB has been shown to have low solubility in water, which can make it difficult to use in certain assays. Additionally, EPPB has been shown to have some off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on EPPB. One area of interest is the development of EPPB as a cancer therapy. Several studies have shown that EPPB can inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to investigate its potential as a cancer drug. Another area of interest is the investigation of the role of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide in other biological processes, such as neurodegeneration and viral infections. Finally, there is a need for the development of more selective inhibitors of this compound, which can help to elucidate the specific functions of this protein in different biological processes.
Synthesis Methods
The synthesis of EPPB involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-ethylphenol with 2-bromoacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then coupled with 4-aminophenylbutyric acid to form EPPB. The synthesis of EPPB has been reported in several scientific papers, and the compound has been synthesized using different methods with varying yields.
Scientific Research Applications
EPPB has been shown to have potential applications in several areas of scientific research. One of the main areas of interest is cancer research, where N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide has been identified as a potential target for cancer therapy. EPPB has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of this compound. EPPB has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. Additionally, EPPB has been used in studies to investigate the role of this compound in various biological processes, such as cell differentiation and development.
properties
IUPAC Name |
N-[4-[[2-(4-ethylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-5-19(23)21-16-8-10-17(11-9-16)22-20(24)14-25-18-12-6-15(4-2)7-13-18/h6-13H,3-5,14H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGHMKTUKKFSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)


![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)

![ethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5856864.png)

![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)

![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)
![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)